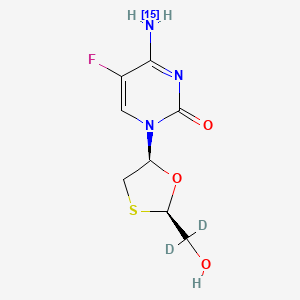![molecular formula C19H9Br4NaO5S B12427679 Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate CAS No. 271766-01-9](/img/structure/B12427679.png)
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple bromine atoms and a benzoxathiol ring, making it a valuable reagent in chemical synthesis and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate typically involves the bromination of phenolic compounds followed by the formation of the benzoxathiol ring. The reaction conditions often require the use of bromine or brominating agents in the presence of a suitable solvent and catalyst to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds and as a precursor for more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent or in drug development for targeting specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenolic groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical outcomes. The benzoxathiol ring structure also contributes to the compound’s stability and reactivity, facilitating its use in diverse applications.
Comparación Con Compuestos Similares
Bromophenol Blue Sodium Salt: Another brominated phenolic compound used as a pH indicator and in various analytical applications.
3,5-Dibromo-4-nitrosobenzenesulfonic Acid Sodium Salt: Used as a spin trap for radicals and in biological studies.
Uniqueness: Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate is unique due to its specific combination of bromine atoms and the benzoxathiol ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high selectivity and stability.
Propiedades
Número CAS |
271766-01-9 |
|---|---|
Fórmula molecular |
C19H9Br4NaO5S |
Peso molecular |
691.9 g/mol |
Nombre IUPAC |
sodium;3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(24)6-13(21)17(12)19(18-14(22)7-10(25)8-15(18)23)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |
Clave InChI |
KGANHHDZDYZJEM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=C(C=C(C=C3Br)O)Br)C4=C(C=C(C=C4Br)[O-])Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


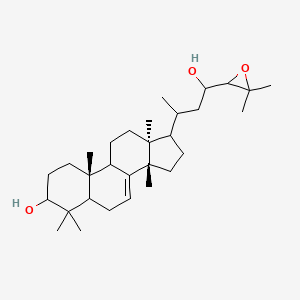

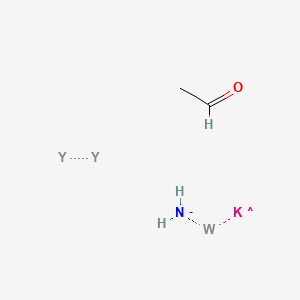
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)

![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)


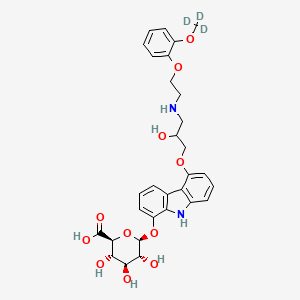

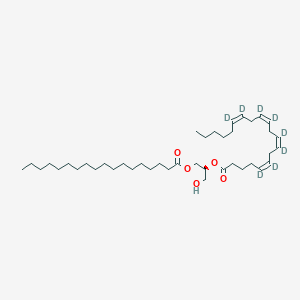
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

